Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide
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Overview
Description
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound with a unique structure that combines a hydroxyethyl group and a trimethylsilyl group. This compound is known for its surfactant properties and is used in various applications due to its ability to interact with both hydrophilic and hydrophobic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide typically involves the reaction of dimethyl(2-hydroxyethyl)amine with 3-(trimethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually heated to facilitate the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary amines.
Substitution: Corresponding halide-substituted quaternary ammonium compounds.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its surfactant properties.
Mechanism of Action
The mechanism of action of Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability. Additionally, the compound can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(3-(trimethylsilyl)propyl)ammonium chloride
- Dimethyl(2-hydroxyethyl)ammonium bromide
- Trimethylsilylpropylammonium iodide
Uniqueness
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide is unique due to the presence of both a hydroxyethyl group and a trimethylsilyl group. This combination allows it to interact with a wide range of substances, making it versatile in various applications. Its ability to act as both a surfactant and a membrane-disrupting agent sets it apart from other similar compounds.
Biological Activity
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound notable for its surfactant properties and biological activities, particularly in enhancing cell membrane permeability. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a hydroxyethyl group and a trimethylsilyl group attached to a dimethylammonium ion. The compound is synthesized through the reaction of dimethyl(2-hydroxyethyl)amine with 3-(trimethylsilyl)propyl iodide, typically under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Heating the reaction mixture enhances the yield of the desired product.
The biological activity of this compound primarily revolves around its ability to interact with cell membranes. Its quaternary ammonium structure allows it to disrupt lipid bilayers, thereby increasing membrane permeability. This property is particularly advantageous in drug delivery systems, where it can facilitate the uptake of both hydrophilic and hydrophobic drugs into cells.
Key Mechanisms:
- Membrane Disruption : The compound's surfactant nature allows it to integrate into lipid bilayers, leading to structural changes that enhance permeability.
- Protein Interaction : It alters protein structures and functions, which can influence various cellular processes.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity, including:
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Cell Membrane Studies : Research indicates that the compound effectively enhances the permeability of various cell types, facilitating the entry of therapeutic agents. For example, studies involving liposomal formulations have shown improved drug encapsulation and release profiles when using this compound as a permeabilizing agent .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. However, further research is necessary to quantify these effects and understand the underlying mechanisms .
- Drug Delivery Applications : In vitro studies have highlighted its potential in enhancing the delivery of poorly soluble drugs. The compound's surfactant properties allow for better solubilization and absorption in biological systems .
Comparative Analysis with Similar Compounds
To contextualize its biological activity, a comparison with structurally similar compounds can be insightful:
Compound Name | CAS Number | Key Features |
---|---|---|
This compound | Not available | Hydroxyethyl and trimethylsilyl groups; enhances membrane permeability |
Dimethyl(2-hydroxyethyl)(3-(trimethoxysilyl)propyl)ammonium iodide | Not available | Similar structure but with methoxy groups; potential differences in reactivity |
1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-iodide | 84584-68-9 | Contains acetate; may exhibit different biological activities due to functional group variations |
Properties
CAS No. |
84584-63-4 |
---|---|
Molecular Formula |
C10H26INOSi |
Molecular Weight |
331.31 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C10H26NOSi.HI/c1-11(2,8-9-12)7-6-10-13(3,4)5;/h12H,6-10H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ZPFFBYCHRJMIET-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCC[Si](C)(C)C)CCO.[I-] |
Origin of Product |
United States |
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